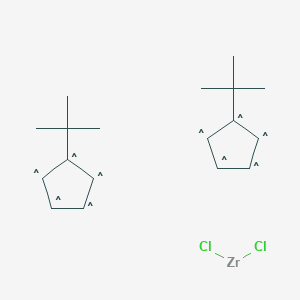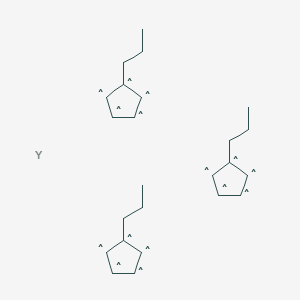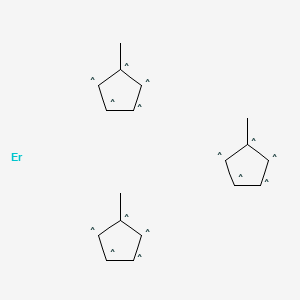
Tris(methylcyclopentadienyl)erbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(methylcyclopentadienyl)erbium: is an organometallic compound with the chemical formula Er(C5H4CH3)3 . This compound is characterized by its purple crystalline appearance and solubility in non-polar solvents . It is primarily used in organometallic chemistry and catalytic reactions due to the unique electronic structure of erbium, which imparts high catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(methylcyclopentadienyl)erbium is typically synthesized by reacting tris(chloromethylcyclopentadienyl)erbium with methyl lithium . The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often involve low temperatures and the use of non-polar solvents to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaled-up reaction vessels and more stringent control of reaction conditions to ensure product purity and yield .
Chemical Reactions Analysis
Types of Reactions: Tris(methylcyclopentadienyl)erbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxides.
Reduction: It can participate in reduction reactions, often facilitated by its organometallic nature.
Substitution: The methylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include erbium oxides, reduced erbium species, and substituted organometallic complexes .
Scientific Research Applications
Chemistry: In chemistry, tris(methylcyclopentadienyl)erbium is used as a catalyst in various reactions, including asymmetric synthesis and epoxidation reactions . Its high catalytic activity is attributed to the electronic structure of erbium, which facilitates these reactions .
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s potential as a fluorescent probe for studying chemical reactions and material properties is of interest .
Industry: In industry, this compound is used in the production of thin films and coatings through processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD) .
Mechanism of Action
The mechanism by which tris(methylcyclopentadienyl)erbium exerts its effects is primarily through its role as a catalyst. The compound’s erbium center interacts with reactants, facilitating the breaking and forming of chemical bonds . The methylcyclopentadienyl ligands stabilize the erbium center, allowing it to participate in various catalytic cycles . The molecular targets and pathways involved include the activation of small molecules and the stabilization of transition states during reactions .
Comparison with Similar Compounds
Tris(cyclopentadienyl)erbium: Similar in structure but lacks the methyl groups on the cyclopentadienyl rings.
Tris(methylcyclopentadienyl)scandium: Another organometallic compound with similar ligands but a different central metal.
Uniqueness: Tris(methylcyclopentadienyl)erbium is unique due to the presence of methyl groups on the cyclopentadienyl rings, which can influence its reactivity and stability compared to its non-methylated counterparts . This structural difference can lead to variations in catalytic activity and selectivity in chemical reactions .
Properties
InChI |
InChI=1S/3C6H7.Er/c3*1-6-4-2-3-5-6;/h3*2-5H,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVGPBHPQYZACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Er] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Er |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39470-10-5 |
Source


|
| Record name | Tris(methylcyclopentadienyl)erbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

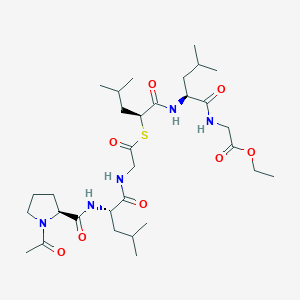

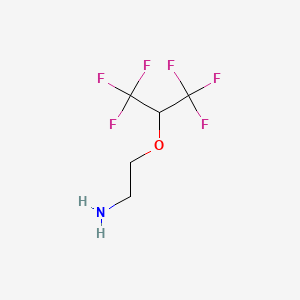
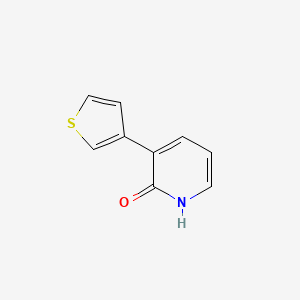
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
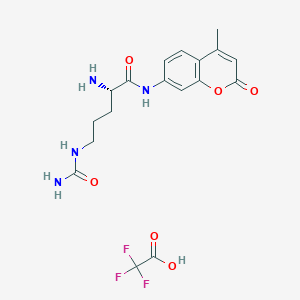
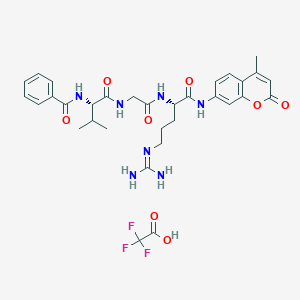
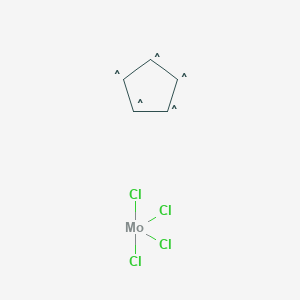
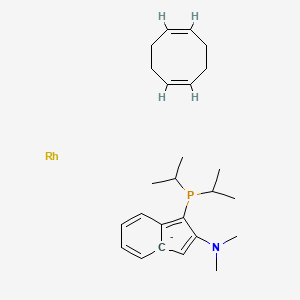
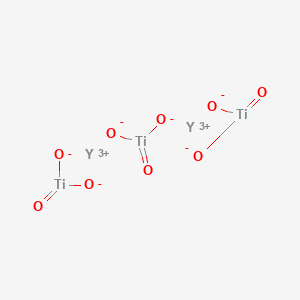
![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)
